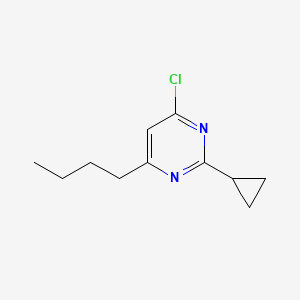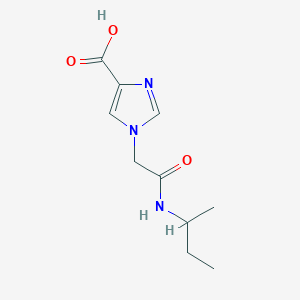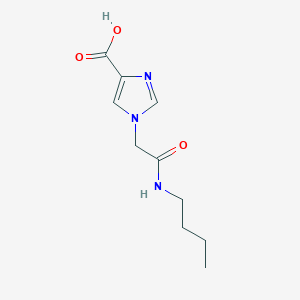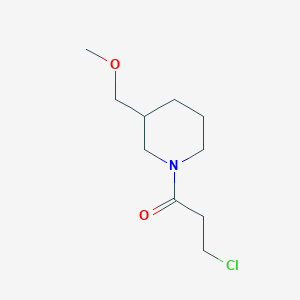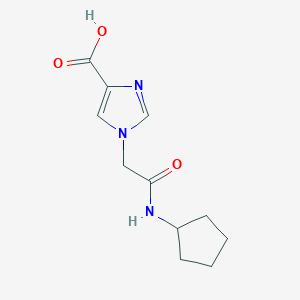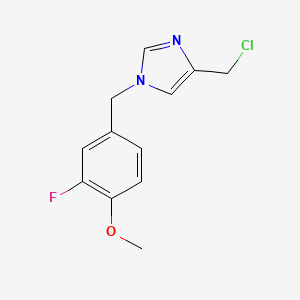
4-(chloromethyl)-1-(3-fluoro-4-methoxybenzyl)-1H-imidazole
説明
“3-Fluoro-4-methoxybenzyl chloride” is a chemical compound used as a building block in chemistry . It appears as a white to orange to green powder or lump .
Molecular Structure Analysis
The molecular formula for “3-Fluoro-4-methoxybenzyl chloride” is C8H8ClFO, and its molecular weight is 174.60 .Physical And Chemical Properties Analysis
“3-Fluoro-4-methoxybenzyl chloride” has a melting point of 25 °C and a boiling point of 62 °C at 0.2 mmHg. It also has a flash point of 94 °C .科学的研究の応用
Antimicrobial Activity
Derivatives of imidazole, including those similar in structure to 4-(chloromethyl)-1-(3-fluoro-4-methoxybenzyl)-1H-imidazole, have been synthesized and tested for their antimicrobial properties. For instance, the synthesis of novel imidazole bearing isoxazole derivatives has shown potential antimicrobial activity, indicating the role of imidazole derivatives in developing new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).
Antimycobacterial Activity
Imidazole derivatives have been designed and synthesized with the aim of mimicking parts of the structure of highly potent antimycobacterial agents. Such studies have resulted in compounds exhibiting antimycobacterial activity in vitro, highlighting the potential of imidazole derivatives in tuberculosis treatment strategies (Miranda & Gundersen, 2009).
Cytotoxicity and Antibacterial Studies
Research into the cytotoxicity and antibacterial efficacy of imidazole derivatives, particularly those modified with p-methoxybenzyl substituents, has revealed significant antibacterial activity against common bacterial strains. Such studies not only provide insights into the antibacterial properties of these compounds but also explore their potential cytotoxic effects, offering a basis for the development of new antibacterial agents with minimized cytotoxic risks (Patil et al., 2010).
Regioselective Fluorination
The regioselective synthesis of fluorinated imidazole derivatives has been achieved, demonstrating the versatility of imidazole compounds in chemical synthesis. Such methodologies enable the introduction of fluorine atoms into specific positions on the imidazole ring, broadening the scope of functional group modifications and potentially altering the biological activity of these molecules (Liu et al., 2015).
Photophysical Behavior Studies
Investigations into the photophysical behaviors of imidazole derivatives have provided insights into the fluorescence properties of these compounds, particularly when bound to specific aptamers or in the presence of various solvent environments. Such studies are crucial for understanding the potential applications of imidazole derivatives in fluorescent imaging and sensor technologies (Santra et al., 2019).
Safety and Hazards
特性
IUPAC Name |
4-(chloromethyl)-1-[(3-fluoro-4-methoxyphenyl)methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN2O/c1-17-12-3-2-9(4-11(12)14)6-16-7-10(5-13)15-8-16/h2-4,7-8H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFUBOYRUNQJEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=C(N=C2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1474755.png)

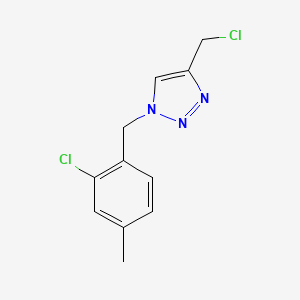
![(1S,2S)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474759.png)
